B1575754 Temporin-ALg

Temporin-ALg

Cat. No.: B1575754
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temporin-ALg is a synthetic amphipathic alpha-helical antimicrobial peptide (AMP) originally identified in the skin secretions of the frog Amolops loloensis . With the sequence FFPIVGKLLFGLFGLL, it is part of the temporin family, which are some of the shortest naturally occurring cytotoxic peptides known . These peptides are a crucial component of innate immunity and are considered promising candidates for developing new anti-infective agents due to a mechanism that makes it difficult for pathogens to develop resistance . The primary mechanism of action for temporins like this compound is believed to be membrane-active, often through a "carpet" model that disrupt the lipid bilayer of bacterial membranes . Their activity is strongly influenced by their physicochemical properties, including net positive charge and high hydrophobicity, which facilitate initial electrostatic interactions with negatively charged microbial surfaces followed by insertion into the membrane . This action can cause membrane perturbation and cell death . This compound has demonstrated wide-spectrum antibacterial and antifungal activity in research settings . Its structural features, particularly the alpha-helical conformation it adopts in membrane-like environments, are critical for its biological function and are a key area of investigation for the design of novel peptide-based antibiotics . Research Applications: As a model temporin peptide, this compound is a valuable tool for researchers studying the structure-activity relationships of antimicrobial peptides, their specific mechanisms of membrane interaction, and their potential as therapeutic agents against multidrug-resistant bacteria and fungi . Important Note: This product is supplied as a lyophilized powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFPIVGKLLFGLFGLL

Origin of Product

United States

Structural Biology and Conformational Dynamics of Temporin Alg and Its Analogues

Primary Peptide Sequence Analysis of Temporin-ALg

Below is a table showcasing the primary sequence of the related and well-studied Temporin L, which provides insight into the likely characteristics of this compound.

Peptide Sequence Length Net Charge
Temporin LFVQWFSKFLGRIL13+2

Secondary Structure Elucidation in Diverse Environments

The biological activity of this compound is intrinsically linked to its ability to adopt specific secondary structures in different environments.

Alpha-Helical Propensity in Hydrophobic Milieu and Membrane-Mimetic Systems

In aqueous solutions, temporins like this compound typically exist in a disordered, random coil conformation. mdpi.comnih.gov However, upon encountering a hydrophobic environment, such as that provided by a bacterial membrane or membrane-mimetic systems like trifluoroethanol (TFE) or sodium dodecyl sulphate (SDS) micelles, they undergo a significant conformational change. mdpi.comnih.govnih.gov This transition leads to the formation of an amphipathic α-helical structure. nih.govnih.gov This α-helix is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, a critical feature for membrane interaction and disruption. libretexts.org Studies on Temporin L have shown its higher propensity to form stable α-helical structures compared to other temporins like Temporin A. nih.gov

Conformational Changes upon Interaction with Biological Membranes

The interaction with biological membranes is a key step in the mechanism of action of this compound. The initial attraction between the positively charged residues of the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, facilitates this interaction. mdpi.commdpi.com This electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, driven by its hydrophobic residues. nih.govkcl.ac.uk This insertion process induces and stabilizes the α-helical conformation of the peptide, allowing it to align parallel to the membrane surface. nih.govnih.gov This interaction can lead to the perturbation and disruption of the membrane, a key element of its antimicrobial activity. nih.govkcl.ac.uk

Application of Spectroscopic Techniques (e.g., Circular Dichroism, NMR Spectroscopy) in Structural Analysis

Spectroscopic techniques are invaluable tools for elucidating the secondary structure of peptides like this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the conformational changes of temporins in different environments. nih.govresearchgate.net The CD spectrum of an α-helical protein is characterized by negative bands at approximately 208 nm and 222 nm and a positive band around 193 nm. libretexts.org Studies on Temporin L have used CD to demonstrate the transition from a random coil in water to an α-helix in the presence of membrane-mimetic solvents like TFE. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about peptides in solution and when interacting with membrane models. nih.gov NMR studies have been instrumental in determining the three-dimensional structure of temporin analogues bound to micelles, revealing the precise orientation and immersion of the peptide within the membrane-mimetic environment. nih.gov For instance, NMR has been used to determine the high-resolution structure of a Temporin B analogue bound to E. coli. nih.gov

Computational Approaches in Structural Dynamics (e.g., Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic behavior of this compound at an atomic level. nih.gov These simulations can model the peptide's conformational changes, its interactions with water and lipid bilayers, and the process of aggregation. mdpi.comnih.gov MD simulations of Temporin L have shown that it has a strong tendency to aggregate in water, a behavior that is reduced in the presence of LPS. mdpi.com These computational studies have also been used to understand how amino acid substitutions can enhance peptide activity by destabilizing these aggregates in water. nih.gov Furthermore, MD simulations have been employed to study the formation of hetero-oligomers between different temporins, such as Temporin B and Temporin L, within model membranes, which may explain synergistic effects. kcl.ac.ukbiorxiv.org

Influence of Amino Acid Residues on Conformation and Function

The specific amino acid residues within the this compound sequence play a crucial role in determining its conformation and, consequently, its biological function. nih.gov The balance between hydrophobic and cationic residues is critical for its membrane-disrupting activity. mdpi.com

Hydrophobic Residues: The high proportion of hydrophobic amino acids drives the insertion of the peptide into the lipid bilayer. conicet.gov.ar

Cationic Residues: Positively charged residues, typically lysine (B10760008) or arginine, are essential for the initial electrostatic attraction to the negatively charged bacterial membranes. conicet.gov.ar The number and position of these residues can influence the peptide's selectivity and potency. For example, Temporin L, with two basic residues, exhibits broad-spectrum activity. researchgate.netconicet.gov.ar

Specific Residue Substitutions: Studies on temporin analogues have shown that strategic amino acid substitutions can significantly impact their activity. For instance, replacing a glutamine with a lysine in Temporin L (Q3K substitution) has been shown to enhance its activity against Gram-negative bacteria by destabilizing peptide aggregates in water. mdpi.comnih.gov Similarly, introducing tryptophan residues can improve activity against Gram-negative bacteria. nih.gov

The following table summarizes the key characteristics of Temporin L, offering insights into the structure-function relationships applicable to this compound.

Peptide Feature Influence on Conformation and Function Supporting Evidence
High HydrophobicityPromotes insertion into lipid membranesRich in hydrophobic residues like Leucine (B10760876) conicet.gov.ar
Cationic ResiduesFacilitates initial binding to bacterial membranesPresence of Lysine and Arginine researchgate.netconicet.gov.ar
Amphipathic α-helixEnables membrane disruptionForms in hydrophobic environments nih.govnih.gov
Specific ResiduesModulates activity and selectivityQ3K substitution in Temporin L enhances activity mdpi.comnih.gov

Biosynthetic Pathways and Genetic Regulation of Temporins

Gene Encoding and Precursor Processing

The genetic blueprint for temporins, including Temporin-ALg, is encoded in the frog's DNA. Molecular cloning studies from cDNA libraries of frog skin have revealed that these antimicrobial peptides are initially synthesized as larger precursor proteins. nih.govnih.gov This precursor has a tripartite structure, consisting of a signal peptide, an acidic propiece (also referred to as a spacer), and the C-terminal active peptide sequence. nih.gov

The signal peptide region of these precursors is highly conserved across different frog species, even among different families. In contrast, the sequence that codes for the mature antimicrobial peptide is hypervariable, leading to the wide diversity observed within the temporin family. researchgate.net This high degree of conservation in the signal peptide and acidic pro-region suggests a common evolutionary origin for many frog skin antimicrobial peptides. nih.gov

The process of generating the final, active temporin peptide from the precursor protein involves several steps of enzymatic cleavage. The initial signal peptide is cleaved off, and the precursor is further processed to release the mature peptide. nih.govumich.edu Studies on the precursors of temporins B, G, and H identified a Lys-Arg sequence preceding the mature peptide sequence, which serves as a recognition site for convertase enzymes that carry out this cleavage. nih.govmdpi.com This enzymatic processing is a critical step in the biosynthetic pathway, ensuring that the active peptide is released from its inactive precursor form.

Post-Translational Modifications (e.g., C-terminal amidation)

Following translation and cleavage from the precursor protein, temporins undergo crucial chemical changes known as post-translational modifications (PTMs). nih.govwikipedia.orgthermofisher.com One of the most significant and common modifications for temporins is C-terminal amidation. researchgate.netnih.govmdpi.com This process involves the enzymatic conversion of the C-terminal carboxyl group into an amide group. nih.gov

The genetic precursor for temporins often terminates with a Gly-Lys sequence following the mature peptide sequence. nih.govmdpi.com This sequence acts as a signal for the enzymes responsible for amidation. A carboxypeptidase first removes the lysine (B10760008) residue, and then a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme catalyzes the amidation reaction, using the glycine (B1666218) residue as the amide donor. nih.govmdpi.commdpi.com

This C-terminal amidation is not merely a minor alteration; it is critical to the biological activity of many temporins. The amide group neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt microbial membranes. nih.govacs.orgbiorxiv.org This modification often leads to increased antimicrobial potency and can also protect the peptide from degradation by certain proteases. acs.orgbiorxiv.orgresearchgate.net Nearly all naturally occurring temporins that have been isolated and characterized possess this C-terminal amide group, highlighting its importance for their function. researchgate.netmdpi.com

Regulation of Peptide Expression in Amphibian Secretions

The expression of temporins in the skin secretions of amphibians is a regulated process, influenced by developmental stage and environmental factors. The synthesis of these peptides occurs in specialized granular glands within the frog's skin. nih.govresearchgate.net Once synthesized, the peptides are stored in secretory granules and are released onto the skin surface in response to stress or injury through a holocrine mechanism, where the entire gland cell ruptures to release its contents. nih.govfrontiersin.org

Studies have shown that the expression of genes encoding temporin precursors is linked to the developmental stage of the frog. For instance, research on the Japanese mountain brown frog (Rana ornativentris) found that while preprotemporin mRNAs were not detectable in the skin of tadpoles before metamorphosis, their levels significantly increased during the metamorphic climax. researchgate.net This suggests that thyroid hormones, which control metamorphosis, may play a role in inducing the expression of temporin genes. researchgate.netresearchgate.net Similarly, other studies have found that a complete set of defensive peptides, including temporins, typically appears soon after metamorphosis. oup.com

The composition and concentration of the secreted peptides can also be influenced by seasonal changes and other environmental factors, suggesting a dynamic and responsive defense system. nih.gov This regulated expression allows the frog to produce and release these crucial defense peptides when they are most needed, providing an effective first line of defense against a wide range of microbial pathogens. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Temporin Alg

Membrane Interaction and Disruption Mechanisms

The initial and critical step in the action of Temporin-ALg and other temporins is their interaction with the bacterial cell membrane. This interaction is driven by the peptide's amphipathic nature and cationic charge, which facilitates its attraction to the negatively charged components of bacterial membranes. conicet.gov.arnih.gov

This compound and its parent family of temporins are known to enhance the permeability of bacterial membranes. mdpi.com This process involves the peptide binding to and inserting into the lipid bilayer, which disrupts the membrane's integrity. mdpi.comnih.gov The consequence of this disruption is an increased permeability to ions and other small molecules, leading to the depolarization of the cytoplasmic membrane. mdpi.comresearchgate.net

Studies on various temporins have demonstrated their ability to cause a rapid and significant increase in membrane permeability. mdpi.com For instance, experiments using potentiometric fluorescent dyes have shown that temporins can induce membrane depolarization in bacteria such as Staphylococcus aureus. researchgate.net This loss of membrane potential is a critical event that disrupts cellular processes reliant on the proton motive force, ultimately contributing to bacterial cell death.

The table below summarizes the effects of temporin peptides on membrane permeabilization and depolarization based on findings from related temporin studies.

FeatureObservationRelevant Temporin Analogs
Membrane Permeabilization Increased uptake of small molecules, release of intracellular components.Temporin L
Membrane Depolarization Rapid dissipation of membrane potential.Temporin-SHe, Temporin L

This table is generated based on data from related temporin peptides to infer the likely actions of this compound.

The interaction of temporins with lipid bilayers is a key determinant of their antimicrobial activity. These peptides exhibit a preference for binding to negatively charged lipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are abundant in bacterial membranes but less so in the outer leaflet of mammalian cell membranes. nih.govresearchgate.net This selective interaction is a crucial factor for their targeted activity against bacteria.

Upon binding, temporins like Temporin-L can induce changes in the physical properties of the lipid bilayer. Molecular dynamics simulations have shown that these peptides can cause lipid lateral segregation, leading to the formation of peptide-enriched microdomains. mdpi.com This reorganization can alter membrane fluidity. nih.gov Studies on a cyclic analogue of Temporin L indicated that at certain concentrations, it did not significantly change the membrane fluidity of large unilamellar vesicles (LUVs) mimicking Gram-positive and Gram-negative membranes, which were already in a disordered phase. nih.gov The interaction is also influenced by the peptide's structure; temporins typically fold into an amphipathic α-helix in the hydrophobic environment of the membrane, which is crucial for their disruptive activity. conicet.gov.arnih.gov

The following table details the interactions of temporin peptides with lipid bilayers.

Interaction AspectFindingRelevant Temporin Analogs
Lipid Specificity Preferential binding to negatively charged lipids (e.g., POPG, CL).Temporin B, Temporin L
Membrane Fluidity Can alter membrane fluidity, though effects may be concentration-dependent.Cyclic Temporin L analogue
Lipid Segregation Induces lateral segregation of lipids, forming peptide-rich domains.Temporin B
Conformational Change Adopts an α-helical structure in membrane-like environments.Temporin A, Temporin 1CEb, Temporin L

This table is generated based on data from related temporin peptides to infer the likely actions of this compound.

The precise mechanism by which temporins disrupt the membrane is still under investigation, with several models proposed. One prominent model is the formation of transmembrane pores. Patch-clamp experiments with Temporin L have suggested channel-like activity, indicating the formation of pores. mdpi.comnih.govacs.org Molecular dynamics simulations further support this, showing that temporins can aggregate within the bilayer to form oligomeric structures, which could represent a step towards pore formation. researchgate.netacs.orgresearchgate.net The "barrel-stave" and "toroidal pore" models are two possibilities, where the peptides either form the staves of a barrel-like channel or induce the lipids to bend and line the pore, respectively. acs.org

An alternative, or complementary, concept is the membrane misfolding hypothesis. nih.govacs.org In this model, the peptides act as "membrane-misfolding agents," disrupting the normal organization and function of the lipid bilayer without necessarily forming discrete, stable pores. nih.govacs.org This can involve inducing lipid extraction and forming tubule-like protrusions on the membrane surface, as suggested by simulations of Temporin B and L. mdpi.com This broader disruptive activity can still lead to leakage of cellular contents and ultimately cell death.

Key models and hypotheses are outlined below.

Model/HypothesisDescriptionSupporting Evidence (from related temporins)
Pore Formation Peptides aggregate to form channels through the membrane, leading to leakage.Channel-like activity observed in patch-clamp studies (Temporin L). mdpi.comnih.govacs.org
Membrane Misfolding Peptides disrupt lipid organization, causing generalized membrane dysfunction.Termed "membrane-misfolding agents" (Temporins). nih.govacs.org
Lipid Extraction/Protrusion Peptides aggregate and pull lipids out of the bilayer, forming tubular structures.Molecular dynamics simulations (Temporin B, Temporin L). mdpi.com

This table is generated based on data from related temporin peptides to infer the likely actions of this compound.

Interaction with Lipid Bilayers (e.g., specific lipid types, membrane fluidity)

Intracellular Targeting and Pathway Modulation

Beyond direct membrane disruption, some temporins have been shown to translocate into the bacterial cytoplasm and interact with intracellular targets, representing a secondary mechanism of action.

A significant intracellular target for some temporins is the bacterial cell division machinery. unimi.itpeerj.com Specifically, Temporin L has been demonstrated to interact with and inhibit the function of the FtsZ protein. unimi.itmdpi.comnih.govnih.gov FtsZ is a crucial protein that polymerizes to form the Z-ring at the site of cell division, acting as a scaffold for the assembly of the divisome complex. mdpi.comresearchgate.net

By binding to FtsZ, Temporin L competitively inhibits its GTPase activity, which is essential for FtsZ polymerization and Z-ring dynamics. unimi.itmdpi.comnih.gov This inhibition disrupts the cell division process, leading to the formation of elongated, filamentous bacterial cells that are unable to divide, ultimately resulting in cell death. mdpi.comunimi.it This targeted inhibition of a key cellular process highlights a sophisticated mechanism of action that goes beyond simple membrane lysis. The FtsZ protein is considered an attractive target for novel antibiotics because it is essential for most bacteria and is absent in humans. mdpi.com

The table below summarizes the interaction of temporins with the FtsZ protein.

InteractionEffectConsequence for Bacteria
Binding to FtsZ Competitive inhibition of FtsZ's GTPase activity. unimi.itmdpi.comnih.govImpaired Z-ring formation and function. mdpi.comresearchgate.net
Inhibition of Divisome Disruption of the bacterial cell division process. unimi.itpeerj.comFormation of elongated, non-dividing cell filaments, leading to cell death. mdpi.comunimi.it

This table is generated based on data from related temporin peptides to infer the likely actions of this compound.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Several temporins have demonstrated the ability to inhibit biofilm formation. nih.govnih.gov This anti-biofilm activity can occur through multiple mechanisms.

Temporin L has been shown to reduce biofilm development in a dose-dependent manner. mdpi.com The mechanisms for this can include interfering with the initial attachment of bacteria to surfaces, disrupting the architecture of the mature biofilm, or affecting the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.govmdpi.com

Furthermore, some antimicrobial peptides can interfere with biofilm formation by modulating gene expression. This can involve the downregulation of genes responsible for virulence factors, cell adhesion, and the production of biofilm components. nih.govmdpi.com For example, some AMPs can downregulate the expression of genes involved in quorum sensing systems, which are crucial for coordinating biofilm formation. mdpi.comfrontiersin.org While direct evidence for this compound's effect on specific gene expression is emerging, studies on related peptides suggest this is a plausible mechanism. For instance, derivatives of Temporin-GHa have been shown to downregulate virulence genes in Streptococcus mutans. nih.gov

The anti-biofilm activities of temporins are summarized below.

Anti-Biofilm MechanismSpecific ActionRelevant Temporin Analogs
Inhibition of Formation Reduces initial bacterial attachment and weakens biofilm structure.Temporin-GHa derivatives, Temporin L
Reduction of EPS Decreases the production of the extracellular polymeric substance.Temporin-GHa derivatives
Gene Expression Modulation Downregulation of genes involved in virulence and biofilm synthesis.Temporin-GHa derivatives, other AMPs

This table is generated based on data from related temporin peptides to infer the likely actions of this compound.

Modulation of Intracellular Signaling Pathways (e.g., MyD88-dependent pathway downregulation)

This compound and its analogs can exert immunomodulatory effects by influencing intracellular signaling pathways. A notable example is the downregulation of the MyD88-dependent signaling pathway by Temporin-1CEa. mdpi.com This pathway is a critical component of the innate immune response, activated by Toll-like receptors (TLRs) upon recognition of pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.com

Temporin-1CEa has been shown to bind to LPS, an interaction driven primarily by electrostatic attraction. mdpi.commdpi.com This binding is significant, with a dissociation constant of approximately 0.1 µM. mdpi.com By sequestering LPS, Temporin-1CEa inhibits the subsequent inflammatory cascade. mdpi.com This leads to a reduction in the release of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), effectively dampening the inflammatory response that can lead to conditions like septic shock. mdpi.com

Targeting of Specific Intracellular Components in Eukaryotic Cells (e.g., lysosomal integrity, mitochondrial pathways in cancer cells)

The anticancer activity of temporins, including analogs of this compound, involves the specific targeting of intracellular components within eukaryotic cells, particularly cancer cells. mdpi.com The mechanism often begins with the disruption of the cancer cell membrane's integrity, leading to increased permeability and the release of intracellular calcium ions (Ca²⁺). mdpi.com

Following membrane disruption, some temporins can be internalized and proceed to target intracellular organelles. mdpi.com Mitochondria, which possess a negatively charged membrane, are a primary target. mdpi.com The interaction with the mitochondrial membrane can trigger its depolarization and lead to an overproduction of reactive oxygen species (ROS). mdpi.com For instance, Temporin-GHb has been shown to induce apoptosis in breast cancer cells through the mitochondrial pathway. nih.gov This intrinsic mitochondrial apoptotic pathway is a crucial mechanism for programmed cell death and a key target in cancer therapy. frontiersin.org

Furthermore, some temporins, like Temporin-1CEa, have been observed to selectively target phosphatidylserine (B164497), which is often overexpressed on the outer surface of cancer cells. mdpi.com This selectivity contributes to their anticancer activity while minimizing damage to normal cells. mdpi.com Studies on lung cancer cells have shown that temporins can induce apoptosis and necrosis, potentially by binding to the lipid membrane and forming pores that permeabilize the cell. nih.gov

Mechanisms of Action against Specific Pathogen Types

Temporins, as a family, exhibit a broad spectrum of antimicrobial activity, although individual peptides may show a preference for certain types of pathogens. conicet.gov.ar Their primary mechanism of action involves interaction with and disruption of the microbial cell membrane. conicet.gov.arird.fr

Gram-Positive Bacteria

Temporins are particularly effective against Gram-positive bacteria. mdpi.comconicet.gov.arnih.gov This class of bacteria, which includes notable pathogens like Staphylococcus aureus and Bacillus subtilis, lacks an outer membrane, making their cytoplasmic membrane more accessible to antimicrobial peptides. mdpi.commdpi.com

The mechanism of action of temporins against Gram-positive bacteria is generally accepted to be the disruption of the cell membrane. plos.org The peptides, which are cationic and amphipathic, are electrostatically attracted to the negatively charged components of the bacterial membrane. mdpi.com Upon interaction, they adopt an α-helical structure and insert into the lipid bilayer, leading to the formation of pores or channels. ird.fr This "carpet-like" mechanism disrupts membrane integrity, causing leakage of intracellular contents and ultimately leading to cell death. ird.fr Electron microscopy studies have visualized this process, showing that temporins can create holes in the bacterial membrane. plos.org

Several temporins, including Temporin A, G, and various synthetic analogs, have demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus strains. mdpi.commdpi.comnih.gov Some temporins can also kill intracellular bacteria within infected host cells, such as keratinocytes, without harming the host cell itself. imrpress.com Furthermore, temporins have been shown to be effective against bacterial biofilms, which are notoriously difficult to treat. mdpi.comnih.gov

Table 1: Antimicrobial Activity of this compound and Related Temporins against Gram-Positive Bacteria

Peptide/Analog Bacterium Activity (MIC/LC in µM) Reference
Temporin A Staphylococcus aureus Cowan 1 LC: 2.3 researchgate.net
Temporin A Staphylococcus aureus A170 MIC: 10-25 µg/ml plos.orgmdpi.com
Temporin G Staphylococcus aureus MIC: low concentrations mdpi.com
Temporin-1CEa Gram-positive bacteria High activity mdpi.commdpi.com
(Lys3)temporin-SHa Gram-positive bacteria High potency imrpress.com
DAL-PEG-DK5 (Temporin-1CEb analog) Methicillin-resistant S. aureus (MRSA) MIC90: 17.56 mdpi.com
Temporin G Staphylococcus aureus biofilm 50-100% reduction at 12.5-100 mdpi.com
Temporin-GHa analogs Methicillin-resistant S. aureus (MRSA) Potent activity nih.gov

Gram-Negative Bacteria

The activity of many temporins against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is generally lower than against Gram-positive bacteria. mdpi.commdpi.com This reduced efficacy is largely attributed to the presence of the outer membrane in Gram-negative bacteria, which is composed of lipopolysaccharide (LPS). mdpi.commdpi.com The LPS layer can act as a barrier, preventing the peptides from reaching the inner cytoplasmic membrane. mdpi.complos.org

Some temporins have been observed to bind to and aggregate on the LPS layer, which can inhibit their ability to penetrate the cell. mdpi.complos.org However, certain temporins, like Temporin L, and some synthetic analogs, exhibit significant activity against Gram-negative bacteria. plos.orgbiorxiv.org Temporin L is thought to disaggregate upon contact with LPS, allowing it to traverse the outer membrane. plos.org

Synergistic effects have been observed when certain temporins are used in combination. mdpi.combiorxiv.org For instance, the combination of Temporin A and a modified Temporin B, or Temporin A and Temporin L, shows enhanced activity against Gram-negative bacteria. mdpi.complos.org This suggests that one peptide may facilitate the entry of the other by disrupting the outer membrane. plos.org Furthermore, some temporin analogs have been specifically designed to have improved activity against Gram-negative strains. imrpress.commdpi.com The mechanism of action, once the inner membrane is reached, is believed to be similar to that against Gram-positive bacteria, involving membrane permeabilization. nih.gov Some studies also suggest that certain temporins, like Temporin L, may have intracellular targets in E. coli, such as the FtsZ protein involved in cell division. nih.gov

Table 2: Antimicrobial Activity of this compound and Related Temporins against Gram-Negative Bacteria

Peptide/Analog Bacterium Activity (MIC/LC in µM) Reference
Temporin A Escherichia coli D21 LC: 11.9 researchgate.net
Temporin B Escherichia coli MIC: >100 µg/mL nih.gov
Temporin L Escherichia coli Potent activity plos.orgbiorxiv.org
Temporin L Pseudomonas aeruginosa MIC: 30 imrpress.com
(Lys3)temporin-SHa Escherichia coli MIC: 3-6 imrpress.com
(Lys3)temporin-SHa Pseudomonas aeruginosa MIC: 3-6 imrpress.com
Temporin A + Gentamicin Pseudomonas aeruginosa biofilm Enhanced activity nih.govnih.gov

Fungi and Yeasts

Several temporins and their analogs have demonstrated significant activity against various fungi and yeasts, including the opportunistic pathogen Candida albicans. mdpi.comconicet.gov.arresearchgate.net The mechanism of action is primarily based on the disruption of the fungal cell membrane, similar to their antibacterial action. researchgate.netnih.gov

Studies have shown that temporins can induce membrane permeabilization in C. albicans, leading to rapid fungicidal effects. researchgate.netnih.gov For example, Temporin G has been found to be active against various Candida species and dermatophytes, reducing the metabolic activity of C. albicans cells with moderate membrane perturbation. nih.gov It also inhibits key virulence factors, such as the transition from yeast to mycelial form and biofilm formation. nih.gov

Analogs of Temporin B and Temporin L have also been developed that show potent anti-yeast efficacy. mdpi.comnih.govnih.gov This activity is often associated with the induction of intracellular reactive oxygen species (ROS). nih.gov Some acylated Temporin L derivatives have shown a synergistic or additive effect when combined with conventional antifungal drugs like voriconazole (B182144) against resistant Candida strains. nih.gov

Table 3: Antifungal Activity of this compound and Related Temporins

Peptide/Analog Fungus/Yeast Activity (MIC in µM) Reference
Temporin A Candida albicans Active mdpi.com
Temporin B Candida albicans ATCC 10261 LC: 4.0 nih.gov
Temporin G Candida species MIC50: 4-64 nih.gov
Temporin G Aspergillus strains MIC80: 128 nih.gov
[K³]temporin-SHa Various yeasts 5.5-45 researchgate.netresearchgate.net
TB_KKG6K (Temporin B analog) Candida albicans Effective inhibitor nih.gov
Acylated Temporin L derivatives Candida albicans (including resistant strains) 6.5-26 nih.gov

Protozoa and Parasites

Temporins have emerged as promising candidates for the development of new antiparasitic agents. mdpi.comconicet.gov.arbiorxiv.org They have shown significant activity against protozoan parasites such as Leishmania and Trypanosoma. mdpi.comresearchgate.netcsic.es

The primary mechanism of action against these parasites is the permeabilization and disruption of the plasma membrane. csic.esnih.govcapes.gov.br Studies on Leishmania have demonstrated that temporins A and B can induce a rapid collapse of the parasite's plasma membrane potential, cause an influx of vital dyes, reduce intracellular ATP levels, and inflict severe damage to the membrane, as observed through electron microscopy. csic.esnih.govcapes.gov.br This membranolytic effect is believed to make it difficult for the parasite to develop resistance. csic.esnih.gov

Temporin analogs, such as [K³]temporin-SHa, have shown broad-spectrum antiparasitic activity against various Leishmania species and also against Trypanosoma brucei gambiense and Trypanosoma cruzi. researchgate.net At concentrations above the IC50, the mechanism is mainly membranolytic, while at lower concentrations, it may induce an apoptosis-like cell death in the parasites. researchgate.net

Table 4: Antiparasitic Activity of this compound and Related Temporins

Peptide/Analog Protozoan/Parasite Activity (IC50/EC50) Reference
Temporin A Leishmania species Micromolar concentrations csic.esnih.govcapes.gov.br
Temporin B Leishmania species Micromolar concentrations mdpi.comcsic.esnih.govcapes.gov.br
[K³]temporin-SHa Leishmania infantum Growth inhibitory effect researchgate.net
[K³]temporin-SHa Trypanosoma brucei gambiense Growth inhibitory effect researchgate.net
[K³]temporin-SHa Trypanosoma cruzi Growth inhibitory effect researchgate.net

Antiviral Properties of this compound Remain Uncharacterized

Extensive investigation into the antiviral activities of the temporin family of antimicrobial peptides has revealed the potent efficacy of various isoforms against a range of viruses. However, specific research detailing the antiviral properties and the molecular and cellular mechanisms of action of This compound is not available in the current scientific literature.

While numerous studies have focused on other members of the temporin family, such as Temporin G, L, and B, and their interactions with viral pathogens, this compound has not been the subject of similar published research. nih.govmdpi.commdpi.com The existing body of work on temporins highlights their potential as antiviral agents, with mechanisms that include direct disruption of the viral envelope, interference with viral attachment and entry into host cells, and inhibition of later stages of the viral replication cycle. nih.govmdpi.commdpi.comgumed.edu.pl

For instance, Temporin G has been shown to inhibit influenza and parainfluenza viruses by interacting with viral hemagglutinin and impeding the release of viral particles. nih.govgumed.edu.pl Other temporins have demonstrated activity against Herpes Simplex Virus (HSV) and John Cunningham polyomavirus (JCPyV). mdpi.comfrontiersin.org

Despite the broad interest in the therapeutic potential of temporins, data on the specific antiviral effects of this compound are absent from the reviewed literature. Therefore, its mechanisms of action against viral pathogens, if any, remain to be elucidated.

Biological Activities and Spectrum of Temporin Alg and Its Derivatives

Antimicrobial Activity Spectrum

Temporins are renowned for their antimicrobial properties, particularly against Gram-positive bacteria, though some exhibit broad-spectrum activity. conicet.gov.armdpi.com Their primary mechanism involves the perturbation and disruption of the bacterial cell membrane. mdpi.com

A significant feature of many temporin peptides is their effectiveness against multidrug-resistant (MDR) bacteria, a critical global health threat. mdpi.comnih.gov Their membrane-disrupting mechanism of action is less susceptible to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. acs.orgnih.gov

Several temporins have demonstrated potent activity against clinically important MDR strains:

Temporin A is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values typically ranging from 2.5 to 20 µM. mdpi.com

Temporin L analogues have shown efficacy against carbapenemase-producing Klebsiella pneumoniae, with a lipidated analogue exhibiting MIC values between 6.25 and 25 µM against resistant clinical isolates. nih.gov

Temporin G exerts bactericidal activity against MDR strains of Stenotrophomonas maltophilia and Acinetobacter baumannii at low concentrations. mdpi.com

The derivative [K3]SHa , an analog of Temporin-SHa, is highly active against multidrug-resistant strains of S. aureus (ATCC 43300 and ATCC BAA-44). plos.org

Analogs of Temporin-1CEc were found to be active against multidrug-resistant Staphylococcus epidermidis (MRSE1208). nih.gov

Table 1: Antimicrobial Activity of Temporin L Analogs Against Resistant Bacteria

Peptide Organism Resistance Profile MIC (µM)
Analogue 1B K. pneumoniae Carbapenemase-producing 12.5 - 100
Analogue C (lipidated) K. pneumoniae Carbapenemase-producing 6.25 - 25

Data sourced from studies on Temporin L analogues against clinical isolates. nih.gov

The antimicrobial action of temporins is concentration-dependent, a characteristic feature of AMPs. rxkinetics.comnih.gov The potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest peptide concentration that completely inhibits visible microbial growth. acs.orgrxkinetics.com For many temporins, bactericidal (killing) concentrations are close to their inhibitory (stasis) concentrations.

The activity profile is influenced by the peptide's physicochemical properties, such as charge and hydrophobicity, which determine its interaction with bacterial membranes. researchgate.net Studies on various temporins illustrate this dose-response relationship:

The cytotoxicity of Temporin A and its derivatives against S. aureus is observed at concentrations between 1.5 µM and 10 µM. researchgate.net

For Temporin L and its combinations with Temporin B , a clear concentration-dependent reduction in viable EMRSA-15 bacteria has been demonstrated. nih.govacs.org

The killing activity of antibiotics can be described as either time-dependent or concentration-dependent. rxkinetics.com For many AMPs, including temporins, higher concentrations often lead to faster and more extensive killing, a hallmark of concentration-dependent activity. nih.gov

Potency Against Multidrug-Resistant Strains

Anti-biofilm Activity and Mechanisms of Biofilm Eradication

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govcnr.it Many AMPs, including temporins, have shown promise in both preventing biofilm formation and eradicating established biofilms. cnr.itmdpi.com

Temporin L has demonstrated a strong ability to combat biofilms of P. aeruginosa and MRSA. acs.org At sub-MIC concentrations, it can impair biofilm formation. cnr.it Its mechanism may involve not only membrane disruption but also interference with intracellular targets like the FtsZ protein, which is essential for bacterial cell division. cnr.it

Temporin A can inhibit biofilm formation on surfaces like polystyrene and, notably, shows synergistic effects when combined with other peptides or antibiotics. mdpi.com

Temporin G is capable of eradicating S. aureus biofilms by inducing membrane perturbation in the embedded bacteria. nih.gov

Derivatives of Temporin-GHa have been shown to effectively inhibit the formation of Streptococcus mutans biofilms and eradicate mature ones by disrupting membrane integrity. mdpi.comresearchgate.net

Analogs of Temporin-1CEc can inhibit the formation of MRSE1208 biofilms and degrade mature biofilms at concentrations below their MIC, suggesting a specific anti-biofilm mechanism beyond direct killing. researchgate.net

The mechanisms for biofilm eradication often involve penetrating the extracellular matrix to reach the embedded cells and then disrupting their membranes, or interfering with the genetic pathways responsible for biofilm maintenance. acs.orgnih.govcnr.it

Anticancer and Antiproliferative Activities

In addition to their antimicrobial effects, many temporins exhibit cytotoxic activity against cancer cells, often with a degree of selectivity over normal, healthy cells. mdpi.comnih.govnih.gov This selectivity is attributed to differences between cancerous and non-cancerous cell membranes, such as the increased negative charge on the surface of tumor cells due to a higher concentration of anionic molecules like phosphatidylserine (B164497) (PtdSer). mdpi.comnih.gov

The positive charge of temporins facilitates an electrostatic attraction to the negatively charged cancer cell membranes, leading to selective membrane disruption and cell death. researchgate.net

Temporin-1CEa , isolated from the Chinese brown frog, shows broad-spectrum cytotoxicity against various human cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 30 to 60 μM. mdpi.com It is particularly effective against breast cancer cells (MCF-7, MDA-MB-231, Bcap-37) and shows significantly lower toxicity towards normal human cells. mdpi.comnih.goviiarjournals.orgiiitd.edu.in

Temporin-La has been reported to possess antitumor activity against many cancer cell lines, including liver cancer cells, with an IC₅₀ of 11.19 µM. researchgate.net

Temporin A displays selective cytotoxicity towards non-small cell lung carcinoma (NSCLC) cell lines (A549, Calu-3) over normal epithelial cells. nih.gov

Temporin-SHf is cytotoxic to various human cancer cells, with A549 lung cancer cells being particularly sensitive, while showing no toxicity to non-tumorigenic cells. nih.govnih.gov

Studies have also noted that temporins-ALa exert potent anticancer activities. iiitd.edu.in

Table 2: Cytotoxicity (IC₅₀) of Temporin-1CEa Against Various Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Carcinoma ~30
MDA-MB-231 Breast Carcinoma >30
Bcap-37 Breast Carcinoma ~35
A375 Melanoma ~60

Data compiled from studies on Temporin-1CEa. Actual values vary slightly between experiments. mdpi.comiiitd.edu.in

The primary anticancer mechanism for many temporins involves direct membrane lysis. However, at lower concentrations, they can induce a programmed form of cell death known as apoptosis. nih.govplos.orgsemanticscholar.org This process is often triggered by membrane-related events that initiate intracellular signaling cascades.

The apoptotic pathways induced by temporins like Temporin-1CEa and Temporin-SHf involve several key steps: mdpi.comnih.gov

Membrane Interaction and Permeabilization : The peptide first binds to the cancer cell membrane. At sub-lytic concentrations, it increases membrane permeability, leading to an influx of extracellular ions. iiarjournals.orgplos.org

Calcium Influx : A rapid increase in intracellular Ca²⁺ concentration is a common trigger, resulting from both influx from the extracellular space and release from internal stores. iiarjournals.orgiiitd.edu.in

Mitochondrial Pathway (Intrinsic Pathway) : The peptide or the resulting cellular stress can target the mitochondria. mdpi.comnih.gov This leads to the depolarization of the mitochondrial membrane, overproduction of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.complos.orgsemanticscholar.org

Caspase Activation : The release of cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3). semanticscholar.org These caspases are the executioners of apoptosis, dismantling the cell in an orderly fashion. semanticscholar.org Studies with Temporin-SHf confirmed it kills cancer cells by triggering this intrinsic, caspase-dependent apoptotic pathway. nih.gov

While direct membrane destruction is a key feature at high concentrations, the ability of temporin derivatives to initiate apoptosis at lower concentrations highlights a more complex and targeted mechanism of anticancer activity. iiarjournals.orgplos.org

Interaction with Cancer Cell Membranes (e.g., phosphatidylserine targeting)

The selective cytotoxicity of temporin peptides against cancer cells is largely attributed to their interaction with the cancer cell membrane, which exhibits a different composition compared to normal cells. scitepress.org Cancer cell membranes often have a higher net negative charge due to the increased exposure of anionic phospholipids (B1166683), such as phosphatidylserine (PS), on the outer leaflet. scitepress.orgnih.gov This electrostatic attraction plays a crucial role in the initial binding of cationic antimicrobial peptides like temporins. scitepress.org

Temporin-1CEa, a related temporin peptide, has been shown to directly target PS on the surface of melanoma cells. nih.govmdpi.com Studies revealed that human A375 melanoma cells express significantly more PS on their surface compared to non-cancerous cells. nih.gov The extent of PS exposure on various cancer cell lines correlates with their susceptibility to being bound and killed by temporin-1CEa. nih.gov This interaction is not merely an electrostatic attraction; the binding of temporin-1CEa to PS induces a conformational change in the peptide, promoting the formation of an α-helical structure. nih.gov This structural change enhances the peptide's affinity for the membrane and its subsequent ability to disrupt the membrane's integrity. nih.gov The cytotoxicity of temporin-1CEa against A375 cells can be reduced by annexin (B1180172) V, a protein that binds with high affinity to PS, further confirming PS as a key target. nih.gov

The interaction of temporins with cancer cell membranes leads to membrane permeabilization and disruption. mdpi.complos.org For instance, temporin-1CEa induces a rapid, dose-dependent cytotoxicity in breast cancer cells. plos.org Electron microscopy has shown that exposure to this peptide causes significant morphological changes to cancer cells. plos.orgiiitd.edu.in Further investigations have demonstrated that this interaction leads to the exposure of phosphatidylserine on the cell surface, increased plasma membrane permeability, and rapid depolarization of the transmembrane potential. plos.org Beyond direct membrane lysis, this disruption can also trigger intracellular events, including an increase in intracellular calcium ions and the generation of reactive oxygen species (ROS), ultimately leading to cell death. plos.orgiiitd.edu.in Similarly, temporin-SHf has been observed to damage the lysosomal integrity and cell membrane of A549 lung cancer cells, inhibiting their proliferation and migration. nih.govresearchgate.net

The anticancer activity of temporins is often cell-line dependent. scitepress.org For example, a modified peptide, temporin-PEa, displayed potent antiproliferation activity against human lung cancer cells with low toxicity to normal mammalian cells. scitepress.org The mechanism of action for many temporin derivatives involves the disruption of membrane integrity, leading to either apoptosis or necrosis of the cancer cells. iiitd.edu.innih.gov

Table 1: Effects of Temporin Derivatives on Cancer Cell Membranes

Temporin DerivativeCancer Cell LineKey Findings
Temporin-1CEaHuman A375 melanomaTargets surface-exposed phosphatidylserine (PS), leading to membrane disruption. nih.govmdpi.com
Temporin-1CEaMDA-MB-231 & MCF-7 (Breast)Induces dose-dependent cytotoxicity, membrane permeabilization, and PS exposure. plos.org
Temporin-1CEaBcap-37 (Breast)Causes rapid cell death through membrane destruction and mitochondria-involved mechanisms. iiitd.edu.in
Temporin-SHfA549 (Lung)Damages lysosomal and cell membrane integrity, inhibits proliferation, and induces apoptosis. nih.govresearchgate.net
Temporin-PEaNSCLC (Lung)Exhibits strong antiproliferation activity with low cytotoxicity to normal cells. scitepress.org

Immunomodulatory Effects

Beyond their direct antimicrobial and anticancer activities, temporins and their derivatives can modulate the host's immune response. conicet.gov.aracs.org These immunomodulatory effects are a key feature of many host defense peptides, which can influence both the innate and adaptive immune systems. frontiersin.org The mechanisms behind these effects can involve direct interaction with immune cells or modulation of inflammatory signaling pathways. frontiersin.org

For instance, temporin A acts as a chemoattractant for phagocytic leukocytes by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1), suggesting a role in orchestrating the immune response to infection. mdpi.com Some temporins can influence the production of cytokines, which are crucial signaling molecules in the immune system. frontiersin.org For example, certain temporin L analogues have demonstrated anti-inflammatory activity in vivo by reducing the infiltration of leukocytes and the synthesis of pro-inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The immunomodulatory properties of these peptides can be complex, sometimes stimulating and other times inhibiting inflammatory responses depending on the specific peptide and the biological context. frontiersin.org They can target various immune cells, including T-cells, macrophages, and neutrophils, to induce phagocytosis, regulate cytokine secretion, and promote wound healing. frontiersin.org This modulation of the immune system is a promising area of research for developing new therapeutic agents for a range of conditions, including infectious and inflammatory diseases. frontiersin.org

Table 2: Observed Immunomodulatory Activities of Temporin Peptides

PeptideEffectMechanism/Observation
Temporin AChemoattractant for phagocytic leukocytesInteracts with Formyl Peptide Receptor-Like 1 (FPRL1). mdpi.com
Temporin L analoguesAnti-inflammatoryReduced leukocyte infiltration and production of pro-inflammatory cytokines (IL-6, TNF-α) in a mouse model. nih.gov
General TemporinsBroad immunomodulationCan stimulate or inhibit immune responses, affecting various immune cells and signaling pathways. conicet.gov.arfrontiersin.org

Anti-endotoxic Activity

Endotoxins, particularly lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, can trigger a potent and often harmful inflammatory response in the host, potentially leading to septic shock. acs.orgnih.gov Several temporin peptides and their analogues have demonstrated the ability to bind to and neutralize LPS, thereby mitigating its toxic effects. acs.orgmdpi.com

Temporin L, for example, has been shown to bind strongly to purified E. coli LPS and its lipid A component in vitro. nih.gov This binding was confirmed through fluorescence displacement assays. nih.gov The killing activity of temporin L against E. coli was progressively inhibited by increasing concentrations of LPS, further indicating a high affinity of the peptide for the endotoxin (B1171834). nih.gov This interaction can prevent LPS from activating immune cells and inducing the release of pro-inflammatory cytokines. acs.org

The structural features of temporins are crucial for their anti-endotoxic properties. Minor amino acid substitutions can significantly impact this activity. For instance, replacing phenylalanine residues with leucine (B10760876) in the phenylalanine zipper-like sequence of temporin L was found to significantly enhance its anti-endotoxic properties. nih.gov This suggests that specific structural motifs within the peptide are critical for effective LPS interaction and neutralization. nih.gov

Furthermore, some temporins can act synergistically to neutralize the effects of LPS. acs.org The synergistic action between different temporin isoforms in both inhibiting bacterial growth and neutralizing endotoxin activity highlights a complex and effective defense mechanism. acs.org This anti-endotoxic activity, combined with their direct antimicrobial properties, makes temporins and their derivatives promising candidates for the development of treatments for sepsis and other endotoxin-related conditions. acs.orgresearchgate.net

Table 3: Anti-endotoxic Properties of Temporin L and its Analogues

PeptideKey FindingMethod of Observation
Temporin LStrongly binds to E. coli LPS and lipid A. nih.govFluorescence displacement assay, inhibition of bactericidal activity in the presence of LPS. nih.gov
Temporin L Leucine-substituted analoguesSignificantly augmented anti-endotoxic property compared to the parent peptide. nih.govEvaluation of LPS neutralization after amino acid substitution. nih.gov
Temporin L Alanine-substituted analoguesCompromised anti-endotoxic property compared to the parent peptide. nih.govEvaluation of LPS neutralization after amino acid substitution. nih.gov
Temporin 1CEaBinds to LPS and downregulates the MyD88-dependent signaling pathway, reducing pro-inflammatory molecule release. mdpi.comIsothermal titration calorimetry and analysis of inflammatory pathways. mdpi.com

Structure Activity Relationship Sar and Peptide Engineering of Temporin Alg Analogues

Impact of Peptide Length and Net Charge on Biological Activity

The biological activity of temporin analogues is significantly influenced by their length and net positive charge. Temporins are typically short, ranging from 8 to 17 amino acids. nih.gov This short length is advantageous for cost-effective chemical synthesis. conicet.gov.ar

The net positive charge, primarily conferred by basic amino acid residues like lysine (B10760008) and arginine, is crucial for the initial electrostatic interaction with the negatively charged membranes of microbes. nih.gov An increase in the net positive charge of temporin analogues often correlates with enhanced antimicrobial activity. For instance, increasing the net charge of Temporin A from +2 to +4 improved its antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli. conicet.gov.ar Similarly, a Temporin B analogue, TB_KKG6K, with an increased net charge from +0.9 to +3.9, exhibited heightened growth-inhibitory activity against both Gram-positive and Gram-negative bacteria. unimi.it

However, simply increasing the net charge is not always sufficient. A delicate balance between cationicity and other factors like hydrophobicity is necessary for optimal biological activity. nih.gov While a higher positive charge can enhance the initial binding to bacterial membranes, it can also lead to increased toxicity if not properly balanced.

Table 1: Impact of Net Charge on the Antimicrobial Activity of Temporin Analogues

Peptide Parent Peptide Modification Net Charge Change in Antimicrobial Activity
TAd Temporin A Dimeric structure +4 (from +2) Improved activity against E. coli conicet.gov.ar
TB_KKG6K Temporin B N-terminal Lys additions, Gly to Lys substitution +3.9 (from +0.9) Enhanced activity against Gram-positive and Gram-negative bacteria unimi.it

Role of Hydrophobicity and Amphipathicity

Hydrophobicity and amphipathicity are critical determinants of the antimicrobial and hemolytic activities of temporin analogues. Hydrophobicity, the measure of the nonpolar character of the peptide, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, govern the peptide's ability to interact with and disrupt microbial membranes. nih.govfrontiersin.org

In a hydrophobic environment, such as a cell membrane, temporins typically fold into an amphipathic α-helical structure. nih.gov This structure facilitates the peptide's insertion into the lipid bilayer, leading to membrane permeabilization and cell death. frontiersin.org The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face can interact with the lipid headgroups or form the interior of a pore.

Modulating hydrophobicity can have a profound impact on activity. For example, increasing the hydrophobicity of Temporin-FL by creating the analogue temporin-FLa resulted in enhanced antimicrobial efficiency, but also higher hemolytic activity and cytotoxicity. frontiersin.org Conversely, reducing the hydrophobicity of a Temporin B analogue led to a decrease in its antibacterial activity. unimi.it This highlights the fine balance required; excessive hydrophobicity can lead to non-specific interactions with host cell membranes, causing toxicity.

The hydrophobic moment, a measure of the amphipathicity of a helical peptide, is also a key parameter. A higher hydrophobic moment generally correlates with stronger antimicrobial activity. d-nb.info For instance, the analogue QUB-1426, designed from Temporin-WY2, had the highest hydrophobic moment and displayed the highest amphipathicity among the tested peptides. d-nb.info

Table 2: Influence of Hydrophobicity on the Biological Activity of Temporin Analogues

Peptide Analogue Parent Peptide Modification Change in Hydrophobicity Impact on Biological Activity
Temporin-FLa Temporin-FL Truncation Increased Enhanced antimicrobial and hemolytic activity frontiersin.org
TB_KKG6K Temporin B Amino acid substitutions Reduced Decreased antibacterial activity unimi.it

Rational Design Strategies for Enhanced Functionality

Rational design strategies are employed to systematically modify the structure of Temporin-ALg and its analogues to improve their therapeutic index—maximizing antimicrobial potency while minimizing host toxicity.

Amino Acid Substitutions (e.g., alanine (B10760859) scanning, specific residue modifications)

Amino acid substitution is a fundamental strategy to probe the role of individual residues and to enhance peptide function. Alanine scanning, where individual amino acid residues are systematically replaced with alanine, is a powerful technique to identify "hot spots" critical for biological activity. genscript.combakerlab.org This method helps in understanding which side chains are essential for interactions with the bacterial membrane. genscript.com

Specific residue modifications can also be used to fine-tune the properties of temporin analogues. For instance, replacing certain amino acids with others can alter hydrophobicity, charge, and helical propensity. In one study, substitutions at Leu9, Ile13, and Leu14 of temporin-DRa with aminoisobutyric acid (Aib) resulted in analogues with decreased hydrophobicity and helicity but retained potent antibacterial activity with significantly lower toxicity. imrpress.com The introduction of lysine residues is a common strategy to increase the net positive charge and antimicrobial efficacy. nih.gov

Terminal Modifications (e.g., amidation, carboxylation)

Conversely, C-terminal carboxylation, which introduces a negative charge, typically reduces the antimicrobial potency of cationic peptides. The removal of the C-terminal amide from the peptide PGLa, for example, led to a decrease in its antibacterial action. researchgate.net

Conformational Constraints (e.g., macrocyclization, side-chain tethering)

Introducing conformational constraints through macrocyclization is a well-established strategy to improve the pharmacodynamic and pharmacokinetic properties of peptides. nih.gov Cyclization can reduce the conformational flexibility of linear peptides, leading to a more stable and biologically active structure, often an α-helix in the case of temporins. nih.govnih.gov This can enhance binding affinity to target membranes and increase resistance to proteolytic degradation. nih.gov

Side-chain-to-side-chain tethering is a common method for macrocyclization. nih.gov This can be achieved through the formation of lactam bridges, disulfide bonds, or other covalent linkages. nih.gov For example, introducing side-chain tethers in Temporin L analogues was shown to increase their α-helicity, which is crucial for their biological activity. nih.gov Sidechain-to-backbone cyclization is another, less common, approach that can mimic native hydrogen bonds and constrain peptide conformation. nsf.gov

Enantiomeric Forms (e.g., D-amino acid peptides)

The incorporation of D-amino acids in place of their natural L-counterparts is a strategy used to create more stable and sometimes more selective peptide analogues. Peptides composed entirely of D-amino acids (enantiomers) often retain antimicrobial activity because their mechanism of action primarily involves interaction with the lipid bilayer of the cell membrane, which is largely achiral. However, their resistance to proteases, which are chiral enzymes that recognize L-amino acids, is significantly increased.

Systematic replacement of single L-amino acids with their D-isomers can also be used to disrupt or modify the peptide's secondary structure. D-amino acids can act as "helix breakers". nih.gov Studies on Temporin L have shown that single L- to D-amino acid substitutions can abolish the hemolytic effect of the parent peptide while, in some cases, preserving strong antimicrobial activity. nih.govresearchgate.net For example, the D-Leu9 analogue of a Temporin L derivative maintained potent anti-Candida activity with significantly reduced hemolysis. researchgate.net

Truncation Strategies for Optimized Bioactivity

The modification of antimicrobial peptides (AMPs) through the truncation of amino acid sequences is a significant strategy for refining their biological activity. frontiersin.org While research on the specific truncation of this compound is not extensively documented, the principles derived from studies on other temporins and AMPs from the Rana genus provide valuable insights. Generally, rational truncation can lead to a positive outcome, such as reduced hemolytic activity, while either maintaining or slightly impairing the peptide's primary bioactivity. frontiersin.org

Studies on temporins have revealed that their antimicrobial efficacy is linked to their net positive charge and amino acid sequence, which influence properties like hydrophobicity and amphipathicity. frontiersin.org These factors are crucial for the peptide's interaction with and disruption of microbial membranes. frontiersin.org Truncation is a method to fine-tune these physicochemical properties. For instance, removing specific amino acid residues can alter membrane affinity and the potency of membrane perturbation. frontiersin.org

While modifications of temporins often involve amino acid substitutions or additions to the termini, rational truncation of selected residues is a less common but potentially effective approach. frontiersin.org Research on other peptides from the Rana genus, such as ranatuerin-2Pb and brevinin-2GHk, has demonstrated that truncated analogues can exhibit improved bioactivity, highlighting peptide truncation as a promising strategy for optimizing both the selectivity and bioactivity of AMPs like this compound. frontiersin.org The goal of such structural-functional relationship studies is to enhance the efficiency of these peptides against a wider array of pathogens and to lower the costs associated with their chemical synthesis. frontiersin.org

For example, a study on brevinin-1GHa, another frog skin peptide, involved truncating the "Rana box" domain to create temporin-like analogues. This approach was aimed at enhancing antimicrobial activity while reducing hemolytic effects. researchgate.net This highlights a common strategy: removing domains that may contribute to undesirable properties like toxicity to host cells, while retaining the core sequence responsible for antimicrobial action. researchgate.net

Strategies for Enhancing Selective Toxicity and Therapeutic Index

The therapeutic potential of antimicrobial peptides is often limited by their toxicity to host cells. Therefore, a key focus of peptide engineering is to enhance their selective toxicity, thereby improving the therapeutic index—the ratio between the toxic concentration and the effective concentration. researchgate.net

Modulation of Membrane Selectivity

The primary mechanism of action for many temporins involves interaction with and disruption of cell membranes. acs.org Therefore, modulating the peptide's affinity for microbial versus mammalian membranes is a critical strategy for enhancing selective toxicity.

The composition of the cell membrane plays a crucial role. Microbial membranes are typically rich in anionic phospholipids (B1166683), while mammalian membranes are predominantly zwitterionic. acs.org This difference provides a basis for designing peptides with greater selectivity. The interaction of temporins with membranes is driven by a complex balance of electrostatic and hydrophobic interactions. researchgate.net

Studies on Temporin L have shown that the presence of negatively charged lipids in a model bilayer can modulate the peptide's lytic activity. researchgate.net While Temporin L can perturb both neutral and negatively charged membranes, the presence of acidic phospholipids can actually inhibit its lytic power to some extent. researchgate.net This suggests that a simple increase in positive charge does not always directly correlate with enhanced selective antimicrobial activity.

Furthermore, the secondary structure of the peptide upon membrane interaction is critical. Temporins typically fold into an amphipathic α-helix in hydrophobic environments, a conformation essential for their biological activity. acs.org Modifications that affect this helical structure can significantly alter membrane interaction and, consequently, selectivity. acs.orgnih.gov For example, replacing Gln3 with Pro in Temporin L was shown to reduce hemolysis while retaining antimicrobial activity, likely by introducing a kink in the α-helical structure. nih.gov

The table below summarizes the effects of specific modifications on the bioactivity and selectivity of various temporin analogues.

Peptide/AnalogueModification(s)Key FindingsReference(s)
Temporin 1CEa Analogues Introduction of Lys and Leu residuesIncreased positive charge enhanced cancer cell specificity; moderate hydrophobicity reduced hemolytic activity. mdpi.com
Temporin 1CEb Analogue (L-K6) Increased positive charge (7+) and decreased hydrophobicityMore active against Gram-negative and Gram-positive bacteria with almost no hemolytic activity. mdpi.com
Temporin B Analogue (TB_KKG6A) Introduction of two Lys at N-terminus and Gly to Ala substitutionShowed activity against Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com
[Pro3]TL (Temporin L Analogue) Replacement of Gln3 with ProFeatured a reduction of hemolysis and retained antimicrobial activity, especially against Gram-positive bacteria. nih.gov
[p-tBuF2, R5]SHf (Temporin SHf Analogue) Introduction of p-terbutylphenylalanine and ArginineRetained helical conformation and showed improved antimicrobial activity, including against Gram-negative bacteria. researchgate.net

Targeting Specific Receptors or Ligands (e.g., RGD motif for cancer cells)

A more targeted approach to enhance selective toxicity involves functionalizing the peptide to recognize specific receptors or ligands that are overexpressed on target cells, such as cancer cells. mdpi.com The Arginine-Glycine-Aspartic acid (RGD) motif is a well-known ligand that binds to integrin receptors, which are often overexpressed on the surface of tumor cells and neovasculature. mdpi.commdpi.com

By incorporating the RGD motif into the structure of a lytic peptide, it can be specifically directed to cancer cells, thereby increasing its local concentration at the tumor site and minimizing off-target effects on healthy tissues. mdpi.comnih.gov This strategy leverages the RGD sequence as a homing device. taylorandfrancis.com

The process typically involves the RGD motif first binding to integrins on the target cell surface. taylorandfrancis.com This binding can then facilitate the subsequent action of the cytotoxic peptide. Studies have shown that conjugating the RGD motif to various therapeutic agents, including peptides and nanoparticles, can significantly enhance their tumor-targeting capabilities. mdpi.comexplorationpub.com For instance, adding an RGD motif to the N-terminus of the peptide RWQWRWQWR significantly increased its cytotoxic effect against MCF-7 breast cancer cells. explorationpub.com

Approaches to Improve Peptide Stability (e.g., proteolytic degradation resistance)

A major hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases present in the body, which leads to a short half-life and reduced efficacy. nih.govplos.org Several strategies can be employed to enhance the stability of peptides like this compound against proteolytic cleavage.

One common approach is the substitution of natural L-amino acids with their D-enantiomers. nih.gov D-amino acids are not recognized by the proteases that typically cleave peptide bonds formed by L-amino acids, thus rendering the peptide resistant to degradation. nih.gov This modification can significantly increase the peptide's half-life. nih.gov For example, the introduction of D-lysines in place of L-lysine in a Temporin B analogue did not substantially alter its antimicrobial activity but improved its in vitro tolerance. mdpi.com

Another strategy is the modification of the peptide backbone itself to create peptidomimetics. abyntek.com These molecules mimic the structure and function of natural peptides but contain non-peptide bonds or altered backbone structures that are resistant to proteolysis. abyntek.com

Cyclization is another effective method to improve peptide stability. abyntek.com By forming a covalent bond between the N- and C-termini or between amino acid side chains, the peptide is locked into a more rigid conformation. abyntek.comcsic.es This conformational constraint can prevent proteases from accessing their cleavage sites. csic.es A study on Temporin L analogues explored cyclization as a means to expand the knowledge on the relationship between the α-helical character and biological activity, paving the way for improved cyclic AMP analogues. acs.orgnih.gov

Preserving the α-helical structure is also important for stability, as this conformation can protect against proteases. nih.gov Techniques like hydrocarbon stapling, which involves introducing a synthetic brace to reinforce the helical structure, can slow degradation kinetics by preventing cleavage within the stapled site. nih.gov

The table below outlines various strategies to improve peptide stability.

StrategyDescriptionExample/RationaleReference(s)
D-Amino Acid Substitution Replacing L-amino acids with their D-enantiomers.Provides resistance to proteolytic degradation, thereby increasing the peptide's half-life. mdpi.comnih.gov
Backbone Modification Altering the peptide backbone to create peptidomimetics.Results in structures that are not recognized by proteases. abyntek.com
Cyclization Forming a covalent bond to create a cyclic peptide structure.Enhances stability and resistance to enzymatic degradation by creating a more rigid conformation. acs.orgnih.govabyntek.com
Hydrocarbon Stapling Introducing a synthetic brace to stabilize the α-helical structure.Slows degradation by preventing cleavage within the stapled region. nih.gov

Preclinical Evaluation and in Vitro/in Vivo Model Systems

In Vitro Models for Activity Assessment

In vitro models are fundamental to the initial screening and mechanistic understanding of an antimicrobial peptide. They provide a controlled environment to quantify bioactivity against specific pathogens and cell lines and to elucidate the underlying mechanisms of action.

The primary method for evaluating the antimicrobial potency of temporins is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest peptide concentration that completely inhibits the visible growth of a microorganism after an incubation period of 18-24 hours. mdpi.com

Temporins generally exhibit potent activity, particularly against Gram-positive bacteria, including drug-resistant strains. mdpi.com For instance, Temporin-A shows strong efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values often below 3.9 µg/mL. jcpres.comjcpres.com Some temporins, like Temporin-L and modified analogs of Temporin-G, also display activity against Gram-negative bacteria and the fungus Candida albicans. mdpi.comconicet.gov.arresearchgate.net The activity of Temporin-GHaK, an analog of Temporin-G, against a panel of microbes highlights the broad-spectrum potential within the temporin family. mdpi.com

Table 1: Example Minimum Inhibitory Concentrations (MIC) for Temporin Peptides Against Various Microorganisms This table presents representative data for members of the temporin family to illustrate typical antimicrobial activity. Specific data for Temporin-ALg is not available.

PeptideMicroorganismStrainMIC (µM)Reference
Temporin-AStaphylococcus aureusATCC 29213<3.9 µg/mL jcpres.com
Temporin-AStaphylococcus epidermidisClinical Isolate<3.9 µg/mL jcpres.com
Temporin-LEscherichia coliD2112 µM nih.gov
Temporin-GHaKStaphylococcus aureusATCC 259233.1 µM mdpi.com
Temporin-GHaKCandida albicansATCC 1023112.5 µM mdpi.com
Temporin-GHaKMethicillin-resistant S. aureus (MRSA)ATCC 4330012.5 µM mdpi.com

Beyond antimicrobial effects, many temporins are evaluated for their antiproliferative activity against cancer cells. Cell viability assays are critical for this assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells. abcam.com Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized. abcam.com The amount of formazan is proportional to the number of living cells. plos.org

Neutral Red Uptake (NRU) Assay : This assay assesses the viability of cells by measuring their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes. re-place.benih.govresearchgate.net Damage to the lysosomal membrane leads to a decreased uptake of the dye, allowing for the quantification of viable cells. nih.govivami.com This method is considered reliable for evaluating the cytotoxicity of compounds. nih.gov

For example, studies on Temporin-SHf using the NRU assay demonstrated significant dose-dependent cytotoxicity against A549 human lung cancer cells, with a calculated IC₅₀ (the concentration required to inhibit 50% of cell viability) that highlights its potent anticancer potential. nih.gov Similarly, Temporin-GHaK showed a dose-dependent reduction in the viability of A549 and PC-9 lung adenocarcinoma cells. mdpi.com

The primary mechanism of action for most temporins involves the disruption of microbial cell membranes. mdpi.com Several assays are used to investigate this process:

Membrane Permeability Assays : These assays often use fluorescent dyes that can only enter cells with compromised membranes. For instance, SYTOX Green is a dye that binds to nucleic acids but cannot cross the membrane of intact cells. frontiersin.org An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane. frontiersin.org Propidium iodide is another dye used similarly to detect membrane damage. mdpi.com

Membrane Depolarization Studies : The disruption of the membrane leads to a loss of membrane potential. This depolarization can be monitored using potential-sensitive fluorescent dyes. Studies on temporin B analogs, for example, have shown a rapid, concentration-dependent membrane depolarization in Candida albicans, confirming that the peptides act on the cell membrane. unimi.itbiorxiv.org

Research on Temporin-FL and its derivatives showed a dose-dependent increase in membrane permeability in MRSA. frontiersin.org Likewise, studies on Temporin-L revealed that it increases the permeability of the inner membrane of E. coli without causing complete cell lysis, leading to the leakage of intracellular contents and eventual cell death. nih.gov This interaction with the membrane is a hallmark of the temporin family's mode of action. mdpi.com

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. The ability of peptides to inhibit biofilm formation or eradicate mature biofilms is a significant therapeutic advantage.

Inhibition of Biofilm Formation : To assess this, bacteria are cultured in multi-well plates with sub-inhibitory concentrations of the peptide. mdpi.com After incubation, the total biofilm biomass is typically stained with crystal violet (CV) and quantified. cnr.itmdpi.com

Eradication of Mature Biofilms : Pre-formed biofilms are treated with the peptide for a set period. mdpi.com The remaining viable bacteria within the biofilm can be quantified using metabolic assays like MTT, while the total biomass can be measured with CV staining. nih.govfrontiersin.org

Temporin-L has been shown to reduce biofilm development by Pseudomonas fluorescens in a dose-dependent manner. cnr.it Analogs of Temporin-G have demonstrated the ability to both inhibit the formation of S. aureus biofilms and eradicate mature biofilms. mdpi.commdpi.com These antibiofilm activities make temporins promising candidates for treating persistent and chronic infections. nih.govacs.org

Membrane Permeability and Depolarization Studies

In Vivo Non-Human Models for Efficacy Studies

Following promising in vitro results, the efficacy of a peptide must be confirmed in a living organism. Non-human animal models, such as mice or rats, are used to simulate human infections.

For skin and wound infections, topical application models are highly relevant. In a typical mouse wound infection model, a full-thickness wound is created and then infected with a pathogen, such as MRSA or a combination of bacteria like P. aeruginosa and S. aureus. semanticscholar.org The peptide is then applied topically, often in a suitable formulation like a cream or hydrogel. Efficacy is assessed by monitoring the rate of wound closure and measuring the bacterial load in the tissue over several days. semanticscholar.org

While specific in vivo topical studies for this compound are not documented, research on other temporins provides a strong preclinical basis. For example, a combination of Temporin A and a modified Temporin B was shown to be highly effective in a mouse model of bacterial infection, rescuing 100% of the animals from a lethal dose of bacteria and sterilizing the infection site. nih.govplos.org Such studies demonstrate the potential of temporins to be effective therapeutic agents in a real-world setting. plos.org

An article focusing on the preclinical evaluation and in vitro/in vivo model systems for the anti-endotoxic effects of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for scientific literature and research data have revealed no specific studies evaluating the anti-endotoxic properties of this compound. The available body of research on the anti-endotoxic effects of the temporin family of peptides is predominantly focused on other isoforms, most notably Temporin L.

Detailed investigations, including in vitro lipopolysaccharide (LPS) binding assays, measurement of inflammatory cytokine inhibition, and in vivo studies in animal models of septic shock, have been conducted for Temporin L and its synthetic analogues. However, no such data or detailed research findings are available for this compound. Therefore, in keeping with the requirement for scientifically accurate content focused solely on the specified compound, the requested article section cannot be created.

Synergistic and Combinatorial Strategies with Temporin Alg

Synergistic Activity with Other Temporins (e.g., Temporin A, Temporin B, Temporin L)

The rationale behind combining different temporins stems from the observation that these peptides are often found as part of a complex mixture in their natural source, the skin of frogs. plos.orgbiorxiv.org This co-occurrence suggests a physiological relevance for their synergistic interactions, which can lead to enhanced antimicrobial potency and a broader spectrum of activity than the individual peptides alone. mdpi.com

Research has shown that combinations of temporins, such as Temporin A, Temporin B, and Temporin L, can exhibit synergistic effects. plos.orgbiorxiv.org For instance, while Temporin A and Temporin B are primarily active against Gram-positive bacteria, their combination with the broad-spectrum Temporin L results in synergistic activity against Gram-negative bacteria as well. plos.orgbiorxiv.orgmdpi.com This suggests that different temporins can cooperate to overcome the distinct defense mechanisms of various bacterial species.

A study involving a synthetic analogue of Temporin B, known as TB-YK, demonstrated strong synergism when combined with Temporin A against both Gram-positive and Gram-negative bacteria. plos.orgresearchgate.net This combination was not only effective in vitro but also showed significant antimicrobial and anti-inflammatory activity in vivo. researchgate.netnih.gov Electron microscopy revealed that the combination of Temporin A and TB-YK could perforate the bacterial membrane, highlighting a mechanism of enhanced membrane disruption. plos.org

Table 1: Synergistic Activity of Temporin Combinations

Temporin Combination Target Organism Type Observed Effect Reference
Temporin A + Temporin L Gram-negative bacteria Synergistic antibacterial activity biorxiv.orgmdpi.com
Temporin B + Temporin L Gram-negative bacteria Synergistic antibacterial activity biorxiv.orgmdpi.com
Temporin A + TB-YK (Temporin B analogue) Gram-positive and Gram-negative bacteria Strong synergism, membrane perforation plos.orgresearchgate.net
Temporin L + Temporin B EMRSA-15 (Gram-positive) Enhanced cooperativity of antibacterial activity kcl.ac.uknih.govresearchgate.net

Mechanistic Basis of Synergism (e.g., hetero-oligomerization, altered membrane interaction)

The synergistic action between different temporins is believed to arise from complex interactions at the bacterial membrane, including the formation of hetero-oligomers and altered membrane perturbation mechanisms. kcl.ac.uknih.govfigshare.com

Hetero-oligomerization: Molecular dynamics simulations have indicated that Temporin B and Temporin L can readily form hetero-oligomers within models of Gram-positive bacterial plasma membranes. kcl.ac.uknih.govresearchgate.netnih.gov This formation of mixed peptide complexes is thought to be more effective at bacterial killing than the homo-oligomers of the individual peptides. kcl.ac.uknih.govnih.govfigshare.com The hetero-oligomers may possess an altered structure or charge distribution that facilitates a more disruptive interaction with the bacterial membrane.

Altered Membrane Interaction: The combination of different temporins can lead to a modified interaction with the bacterial plasma membrane, a critical step for the antimicrobial activity of most AMPs. kcl.ac.uknih.govresearchgate.net For example, the less potent Temporin B has been shown to enhance the cooperativity of the more potent Temporin L's antibacterial activity against methicillin-resistant Staphylococcus aureus (EMRSA-15). kcl.ac.uknih.govresearchgate.net This suggests that Temporin B might alter the way Temporin L interacts with and disrupts the bacterial membrane.

Patch-clamp studies have provided further insight, showing that when Temporin B and Temporin L are used in combination, transmembrane ion conductance is triggered more quickly and with lower amounts of each peptide. kcl.ac.uknih.govfigshare.com Interestingly, the resulting pores are smaller and the conductance is of a lower amplitude compared to when the peptides are used alone. kcl.ac.uknih.govfigshare.com This suggests that the synergistic mechanism may involve a more efficient but less disruptive initial permeabilization of the membrane. One hypothesis is that Temporin B may act by forming Temporin L/B hetero-oligomers that are more effective at killing bacteria or by preventing the formation of less effective Temporin L homo-oligomers until a critical concentration is reached. kcl.ac.uknih.govnih.govfigshare.com

Furthermore, in the context of Gram-negative bacteria, Temporin L has been observed to prevent the lipopolysaccharide (LPS)-induced self-association of Temporin A. researchgate.net This interaction is thought to explain the synergistic activity of the peptide mixture against these more resistant bacteria, as it likely allows Temporin A to more effectively reach and disrupt the inner membrane. researchgate.net

Combination with Conventional Antimicrobial Agents

Temporin-ALg and other temporins have demonstrated the ability to act synergistically with conventional antibiotics, a strategy that holds promise for combating antibiotic-resistant infections. figshare.comconicet.gov.ar This approach can potentially restore the efficacy of older antibiotics, reduce the required therapeutic dose, and minimize the development of resistance.

Studies have shown that Temporin L exhibits strong synergistic effects when combined with β-lactam antibiotics such as piperacillin (B28561) and imipenem (B608078) against Escherichia coli. researchgate.netvulcanchem.com The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction, was found to be 0.28 for both combinations, indicating strong synergy. researchgate.net In vivo experiments in rat models of Gram-negative septic shock revealed that the combination of Temporin L with imipenem or piperacillin reduced plasma levels of endotoxin (B1171834) and TNF-alpha, leading to high survival rates. researchgate.net

Similarly, Temporin A has shown synergistic activity with a range of conventional antibiotics against various bacterial strains. mdpi.com These include imipenem and ceftazidime (B193861) against Pseudomonas aeruginosa, ceftazidime against Staphylococcus aureus, and linezolid (B1675486) against Staphylococcus epidermidis. mdpi.com Furthermore, it enhances the activity of co-amoxiclav and imipenem against Enterococcus faecalis and, when combined with imipenem, improves survival in a mouse model of staphylococcal sepsis. mdpi.com

Table 2: Synergistic Activity of Temporins with Conventional Antibiotics

Temporin Antibiotic Target Organism Observed Effect Reference
Temporin L Piperacillin Escherichia coli Strong synergy (FIC index = 0.28) researchgate.netvulcanchem.com
Temporin L Imipenem Escherichia coli Strong synergy (FIC index = 0.28) researchgate.netvulcanchem.com
Temporin A Imipenem Pseudomonas aeruginosa Synergy mdpi.com
Temporin A Ceftazidime Pseudomonas aeruginosa, Staphylococcus aureus Synergy mdpi.com
Temporin A Linezolid Staphylococcus epidermidis Synergy mdpi.com
Temporin A Co-amoxiclav Enterococcus faecalis Synergy mdpi.com
Temporin A Imipenem Enterococcus faecalis Synergy mdpi.com
Temporin A Gentamicin Staphylococcus aureus, Pseudomonas aeruginosa Synergistic antibiofilm potential mdpi.com

Integration into Drug Delivery Systems (e.g., nanotechnology applications)

The integration of this compound into advanced drug delivery systems, particularly those based on nanotechnology, offers a promising avenue to overcome some of the limitations of AMPs, such as susceptibility to proteolytic degradation and potential systemic toxicity. nih.gov Nanocarriers can protect the peptides, improve their stability, and facilitate targeted delivery to the site of infection. conicet.gov.arnih.gov

Nanoparticles, typically ranging from 10 to 1000 nm in size, have transformed drug delivery by enabling targeted treatments with minimal side effects. regmednet.com Their small size allows them to cross biological barriers and enhances their permeability and retention at target sites. regmednet.com Various nanomaterials, including polymeric nanoparticles and chitosan (B1678972) nanoparticles, have been investigated for the delivery of temporins. conicet.gov.arnih.gov For instance, chitosan nanoparticles loaded with Temporin B have been shown to exert long-term antibacterial activity in vitro against clinical isolates of Staphylococcus epidermidis. conicet.gov.ar

The use of nanocarriers can also provide for the controlled and sustained release of the antimicrobial agent, which is beneficial for maintaining therapeutic concentrations at the site of action. nih.gov This is particularly relevant for applications such as wound healing, where sustained antimicrobial activity is crucial. biomedpharmajournal.org Nanotechnology-based systems are being explored for the delivery of a wide range of therapeutic agents, including other AMPs like LL-37 and nisin, demonstrating the broad applicability of this approach. nih.gov The development of smart, stimuli-responsive nanomaterials that can release their payload in response to specific triggers at the infection site represents a futuristic approach to personalized treatment. biomedpharmajournal.org

Surface Functionalization and Biomedical Material Development

The proliferation of bacteria on the surfaces of biomedical devices is a significant cause of nosocomial infections. nih.gov Functionalizing these surfaces with antimicrobial peptides like this compound is a promising strategy to prevent biofilm formation and implant-associated infections. nih.gov Due to their rapid, membrane-disrupting mechanism of action, AMPs are less likely to induce bacterial resistance compared to traditional antibiotics. nih.gov

Studies have demonstrated the successful covalent immobilization of temporin analogues, such as Temporin-SHa and its derivatives, onto gold surfaces. nih.gov These functionalized surfaces have been characterized using techniques like polarization modulation infrared reflection absorption spectroscopy (PM-RAIRS) and X-ray photoelectron spectroscopy (XPS). nih.gov The resulting peptide-grafted surfaces displayed significant antibacterial activity, with killing efficiencies ranging from 80% to 90% against the Gram-positive bacterium Listeria ivanovii. nih.gov In addition to their biocidal effect, some of the functionalized surfaces also exhibited a two-fold decrease in bacterial adhesion. nih.gov

The development of materials with tailored properties is crucial for a wide range of technical and medical applications. nmi.de The surface modification of biomaterials is a key area of research aimed at enhancing their biocompatibility and biofunctionality. mdpi.com By controlling the interaction between medical implants and biological tissues, surface functionalization with peptides like this compound can lead to the development of next-generation biomedical materials with improved performance and clinical outcomes. nmi.demdpi.com

Challenges and Future Directions in Temporin Alg Research

Elucidation of Remaining Unknown Molecular Mechanisms

The precise molecular mechanisms underpinning the bioactivity of Temporin-ALg remain largely uncharacterized. Generally, temporins are understood to exert their antimicrobial effects by interacting with and disrupting microbial cell membranes. acs.orgnih.gov These cationic and amphipathic peptides are typically unstructured in aqueous solutions and fold into an α-helical conformation in hydrophobic environments, such as those provided by bacterial membranes. nih.govmdpi.com This structural change is critical for their function as membrane-misfolding agents, which allows them to bypass resistance mechanisms that target specific protein receptors. acs.orgnih.gov

For many temporins, this interaction leads to membrane permeabilization and cell lysis. Some members of the family, like Temporin-L, have also been shown to interact with intracellular targets, such as the FtsZ protein involved in bacterial cell division. acs.orgnih.gov However, specific studies detailing the precise molecular targets, the nature of its interaction with lipid bilayers of different compositions, or potential intracellular modes of action for this compound are not extensively documented in existing literature. Future research is needed to clarify whether this compound acts solely through membrane disruption or if it also engages with specific intracellular components.

Overcoming Limitations in Peptide Development

The progression of any peptide from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which apply to this compound.

Reducing Production Costs for Large-Scale Synthesis

The cost of production is a major barrier to the widespread clinical use of therapeutic peptides. unist.hrmdpi.com Solid-phase peptide synthesis (SPPS), the standard method for producing these molecules, is an expensive and time-consuming process, particularly for longer sequences. unist.hr Although this compound is a relatively short peptide of 16 amino acids, large-scale synthesis for clinical or commercial purposes would still be costly. conicet.gov.ar Research into more cost-efficient synthesis methods, such as recombinant production systems or novel chemical ligation techniques, will be essential for the economic viability of this compound and other peptide-based therapeutics.

Exploration of Novel Therapeutic Applications Beyond Antimicrobial Activity

The known biological activity of this compound is primarily its antimicrobial function. Data from database entries indicate it is active against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. alphafold.com It has also been noted to exhibit weak hemolytic activity. alphafold.com

Table 1: Documented Antimicrobial Activity of this compound

Target Organism Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus Gram-positive bacterium 2.5 µg/mL
Bacillus pumilus Gram-positive bacterium 2.5 µg/mL
Bacillus cereus Gram-positive bacterium 30.0 µg/mL
Escherichia coli Gram-negative bacterium 5.0 µg/mL
Bacillus dysenteriae Gram-negative bacterium 10.0 µg/mL
Acinetobacter cacoaceticus Gram-negative bacterium 30.0 µg/mL
Pseudomonas aeruginosa Gram-negative bacterium 7.5 µg/mL
Candida albicans Fungus 1.25 µg/mL

Source: UniProt C5H0D9 alphafold.com

While other temporins have been investigated for additional therapeutic properties, such as anticancer, antiviral, and immunomodulatory effects, dedicated studies exploring these potential applications for this compound are lacking in the reviewed literature. researchgate.netnih.govmdpi.com Future research should aim to screen this compound against various cancer cell lines, viruses, and in assays measuring immune response to determine if its therapeutic potential extends beyond its established antimicrobial and antifungal roles.

Advanced Computational and Biophysical Techniques for Peptide Optimization

Modern research on antimicrobial peptides heavily relies on computational and biophysical methods for understanding their structure-activity relationships and for rational design of improved analogues. acs.orglsbu.ac.uk For this compound, a predicted three-dimensional structure is available from the AlphaFold Protein Structure Database, which provides a starting point for computational modeling. alphafold.com This predicted structure can be used for molecular dynamics simulations to model its interaction with bacterial membranes. nih.govnih.gov

However, detailed experimental biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism (CD) in membrane-mimicking environments, have not been specifically reported for this compound to validate its predicted conformation. researchgate.netmdpi.com Furthermore, while computational tools are widely used to design peptide analogues with enhanced activity or reduced toxicity, there is no evidence in the available literature of such optimization efforts being applied specifically to the this compound sequence. frontiersin.orgresearchgate.net The application of these advanced techniques is a critical future step to rationally design more potent and selective derivatives of this compound.

Regulatory Science and Translational Research Considerations (excluding clinical trials)

The path from a promising peptide candidate to a clinically approved drug is governed by stringent regulatory requirements. This involves extensive preclinical characterization, including manufacturing standards, purity assessment, and stability testing. There is currently no publicly available information regarding any translational or regulatory science considerations specifically for this compound. The development of a regulatory data package would be a necessary, albeit future, step if this peptide were to be considered for therapeutic development.

Q & A

How can researchers isolate and purify Temporin-ALg from natural sources, and what analytical techniques validate its structural integrity?

Basic Research Focus
Isolation typically involves chromatography (e.g., reverse-phase HPLC) followed by mass spectrometry (MS) for molecular weight confirmation. For structural validation, circular dichroism (CD) spectroscopy can assess secondary structure (e.g., α-helical content), while nuclear magnetic resonance (NMR) provides atomic-level resolution . Methodological rigor requires comparing results with synthetic standards to rule out contaminants.

What experimental design considerations are critical for assessing this compound’s antimicrobial activity in vitro?

Basic Research Focus
Standardize assays using protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and account for solvent effects (e.g., DMSO concentration). Replicate experiments across multiple bacterial strains to evaluate spectrum specificity. Data interpretation must distinguish bacteriostatic vs. bactericidal effects via time-kill curves .

How should researchers address contradictions in this compound’s cytotoxicity data across different cell lines?

Advanced Research Focus
Contradictions may arise from variability in cell membrane composition or assay conditions. Mitigate this by:

  • Conducting dose-response curves with standardized cell viability assays (e.g., MTT, resazurin).
  • Reporting cell line provenance and culture conditions (e.g., serum concentration).
  • Applying statistical models (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
    Cross-validate findings using complementary methods like flow cytometry for apoptosis markers.

What strategies optimize the synthetic yield of this compound while maintaining bioactivity?

Advanced Research Focus
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection cycles. Monitor stepwise efficiency via LC-MS. Post-synthesis, employ folding buffers (e.g., ammonium bicarbonate) to ensure correct disulfide bonding. Validate bioactivity through parallel functional assays (e.g., hemolysis tests for selectivity) .

How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Advanced Research Focus
Integrate transcriptomics (RNA-seq) to identify gene expression changes in target bacteria and proteomics (LC-MS/MS) to map peptide-membrane interactions. Pair with molecular dynamics simulations to predict binding affinities. Validate hypotheses via knockout bacterial strains lacking putative receptor genes .

What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in complex biological systems?

Advanced Research Focus
Non-linear regression models (e.g., log-logistic curves) quantify EC50/IC50 values. For heterogeneous data (e.g., tissue-specific responses), apply mixed-effects models to account for random variables. Use Bayesian inference to estimate uncertainty in small-sample studies. Open-source tools like R/Brms or Python/PyMC3 facilitate reproducibility .

How should researchers validate this compound’s stability under physiological conditions for translational studies?

Advanced Research Focus
Simulate physiological environments (e.g., human serum, pH 7.4) and track degradation via HPLC over 24–72 hours. Compare stability to clinically used peptides (e.g., polymyxin B). Use protease inhibitors (e.g., EDTA) in control experiments to identify enzymatic susceptibility. Pair with in vivo pharmacokinetics (e.g., half-life in murine models) for translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.